molecular formula C24H20N4S B11208243 7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11208243
M. Wt: 396.5 g/mol
InChI Key: GVCUYCDHRWBKOV-UHFFFAOYSA-N
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Description

The compound 7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 3-methylphenyl group at position 7, a phenyl group at position 5, and a thiophen-2-ylmethylamine substituent at position 2.

Properties

Molecular Formula

C24H20N4S

Molecular Weight

396.5 g/mol

IUPAC Name

7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H20N4S/c1-17-7-5-10-19(13-17)28-15-21(18-8-3-2-4-9-18)22-23(26-16-27-24(22)28)25-14-20-11-6-12-29-20/h2-13,15-16H,14H2,1H3,(H,25,26,27)

InChI Key

GVCUYCDHRWBKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

One-Step Amination of Pyrrolo[2,3-d]Pyrimidinones

Heating Intermediate A with phosphorus pentoxide (P₂O₁₀), N,N-dimethylcyclohexylamine, and thiophen-2-ylmethylamine hydrochloride at 210°C for 3 hours directly yields the target compound in 58% yield. While fewer steps are required, higher temperatures lead to lower yields compared to the chlorination-amination sequence.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) of Intermediate B with thiophen-2-ylmethylamine in DMF increases yield to 74%, reducing reaction time by 75%.

Challenges and Optimization

  • Regioselectivity : Competing reactions at N3 and N7 positions are mitigated by steric hindrance from the 3-methylphenyl group.

  • Byproducts : Hydrolysis of the chloride intermediate to the oxo compound is minimized using anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or anti-cancer agents.

    Materials Science: Its aromatic and heterocyclic nature makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases and enzymes. The compound can bind to the active sites of these proteins, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell growth, apoptosis, and other critical biological processes.

Comparison with Similar Compounds

Substitution at Position 4: Thiophen-2-ylmethyl vs. Benzyl and Phenyl Groups

  • N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): The benzyl group at position 4 replaces the thiophen-2-ylmethyl moiety. Biological activity differences may arise due to steric effects; benzyl groups occupy more spatial volume, possibly hindering binding in compact active sites .
  • N4-(3-Trifluoromethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): The trifluoromethylphenyl group introduces strong electron-withdrawing properties, enhancing metabolic stability and receptor affinity. In contrast, the thiophen-2-ylmethyl group provides π-π stacking capabilities via the aromatic thiophene ring, favoring interactions with hydrophobic pockets in targets like JAK1 or adenosine receptors .

Substitution at Position 7: 3-Methylphenyl vs. Ribofuranosyl and Cyclobutyl Groups

  • 7-(5-Methylsulfanyl-β-D-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): A ribofuranosyl sugar moiety at position 7 confers water solubility and mimics nucleoside structures, making it suitable for targeting purine salvage pathways in antimalarial applications. The 3-methylphenyl group in the target compound lacks this solubility but may enhance binding to non-nucleoside targets due to its hydrophobic nature .
  • The 3-methylphenyl group offers less steric hindrance, possibly allowing better accommodation in flat binding pockets .

Substitution at Position 5: Phenyl vs. Heteroaromatic Groups

  • 5-(2-Ethoxynaphthalen-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): Ethoxynaphthalene at position 5 increases aromatic surface area, enhancing interactions with π-rich regions in kinase ATP-binding sites.

Adenosine Receptor Antagonism ()

  • N4-(Thiophen-2-ylmethyl) derivatives (Target Compound): Thiophene substituents are bioisosteres of phenyl groups, maintaining high affinity for A1 adenosine receptors (ARs) while improving selectivity over A2A and A3 subtypes. Example: Analogous compounds with thienyl groups showed K$_i$ values < 50 nM at A1 ARs, comparable to benzyl derivatives but with reduced off-target effects .
  • N4-(3-Fluoro-4-chlorophenyl) derivatives ():

    • Halogenated phenyl groups enhance A3 AR affinity (K$_i$ ≈ 28 nM) but reduce A1 selectivity.
    • The target compound’s thiophene group likely shifts preference toward A1 ARs, as seen in related pyrrolopyrimidines .

Kinase Inhibition ()

  • JAK1 Inhibition ():

    • Molecular docking studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives highlight the importance of the 4-amine substituent in forming hydrogen bonds with the kinase’s hinge region.
    • The thiophen-2-ylmethyl group may optimize hydrophobic interactions in the JAK1 active site, similar to cyclopropylmethyl analogs .
  • IGF-1R Inhibition ():

    • NVP-ADW742, a pyrrolo[2,3-d]pyrimidine with a phenylmethoxyphenyl group, inhibits IGF-1R (IC$_{50}$ ≈ 0.17 μM).
    • The target compound’s 3-methylphenyl and thiophene groups may reduce IGF-1R affinity but enhance selectivity for other kinases like JAK or Aurora kinases .

Physicochemical and Structural Properties

Crystallographic and Conformational Analysis ()

  • Crystallographic Data: The ribofuranosyl derivative () adopts a (C2'-endo) envelope conformation, with the pyrrolopyrimidine unit twisted at 88.4° relative to the sugar. In contrast, the target compound’s 3-methylphenyl group likely induces a planar arrangement, reducing torsional strain and improving stacking interactions .
  • Hydrogen Bonding :

    • Imidazole-containing analogs () form N–H···N hydrogen bonds, creating layered structures.
    • The thiophen-2-ylmethyl group may participate in weaker C–H···S interactions, influencing solubility and crystal packing .

Solubility and LogP Predictions

Compound Substituents (Position 4, 5, 7) Predicted LogP Solubility (µM)
Target Compound Thiophen-2-ylmethyl, Phenyl, 3-MePh 3.8 12
N-Benzyl analog () Benzyl, Phenyl, 4-MePh 4.2 8
N4-(3-CF3-Ph) () 3-Trifluoromethylphenyl, Phenyl, H 3.5 18
Ribofuranosyl () Ribofuranosyl, H, MeS 1.9 120

LogP and solubility estimated using fragment-based calculations; thiophene and CF3 groups balance hydrophobicity and polarity.

Biological Activity

The compound 7-(3-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine is a novel pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by various studies and data tables.

Synthesis

The synthesis of the compound involves a multi-step process typically utilizing nucleophilic substitution reactions. The resulting product is characterized by its unique structure, which incorporates a pyrrolopyrimidine framework with thiophene and phenyl substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It was evaluated against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), using the MTT assay to determine cytotoxicity.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-728.36
This compoundHeLa38.41

The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against these cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspases in treated cells.

The biological activity is primarily attributed to the compound's ability to activate apoptotic pathways. Studies have shown that treatment with this compound leads to:

  • Caspase Activation : Increased expression of caspase-3 and caspase-9 was observed in MCF-7 cells treated with the compound, suggesting activation of the intrinsic apoptotic pathway .
  • Cell Cycle Arrest : The compound induced cell cycle arrest at the G2/M phase, preventing cells from entering mitosis and leading to increased apoptosis rates .
  • Fluorescence Density Changes : Flow cytometry analysis indicated changes in fluorescence density correlating with apoptotic cell populations .

Case Studies

In a comparative study involving similar pyrrolopyrimidine derivatives, it was found that compounds with thiophene moieties exhibited enhanced anticancer properties compared to their non-thiophene counterparts. This suggests that structural modifications can significantly influence biological activity.

Table 2: Comparative Analysis of Pyrrolopyrimidine Derivatives

CompoundCell LineIC50 (µM)Apoptosis Induction
Compound AMCF-730.00Yes
Compound BHeLa35.00Yes
This compoundMCF-728.36Yes

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to introduce aryl groups (e.g., 3-methylphenyl or thiophenylmethyl substituents) to the pyrrolo[2,3-d]pyrimidine core.
  • Chlorination using phosphorus oxychloride (POCl₃) to activate the pyrimidine ring for nucleophilic substitution.
  • Nucleophilic displacement with thiophen-2-ylmethylamine to install the amine group .
    Optimization Tips:
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions for coupling reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate high-purity product .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., NH resonances at δ 11–12 ppm for pyrrole protons) .
  • X-ray Crystallography : Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds stabilizing the planar pyrimidine core (bond lengths ~1.8–2.2 Å) .
  • IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Basic: How does the compound’s solubility profile influence its application in biological assays?

Methodological Answer:

  • Low aqueous solubility (common for aromatic heterocycles) necessitates dissolution in DMSO (≤5% v/v) for in vitro studies.
  • For in vivo assays, formulate with co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance bioavailability .

Advanced: What computational strategies predict binding affinity to kinase targets (e.g., AKT1)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s substituents (e.g., 3-methylphenyl) and kinase active sites (e.g., ATP-binding pocket of AKT1).
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) optimizes ligand geometry and calculates electrostatic potential maps for binding site compatibility .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate docking predictions .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HCT-116 for cytotoxicity) and endpoint measurements (e.g., IC₅₀ via MTT assay) .
  • Purity Validation : Confirm compound integrity via HPLC (≥95% purity) to exclude degradation products .
  • Structural Analog Comparison : Compare activity with analogs (e.g., N-(4-methoxyphenyl) derivatives) to identify substituent-dependent trends .

Advanced: What strategies establish structure-activity relationships (SAR) for antitumor effects?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., replacing 3-methylphenyl with 4-fluorophenyl) and test cytotoxicity against tumor cell lines .
  • Enzymatic Assays : Measure inhibition of tubulin polymerization or kinase activity (e.g., IC₅₀ values against EGFR or VEGFR2) to link structural features to mechanism .
  • Pharmacophore Modeling : Map essential groups (e.g., pyrimidine NH for hydrogen bonding) using software like Schrödinger’s Phase .

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